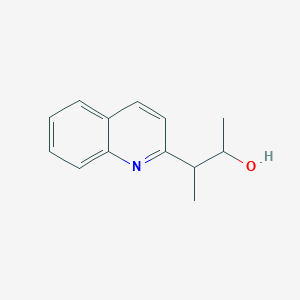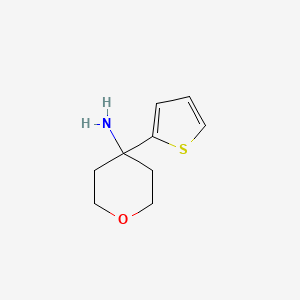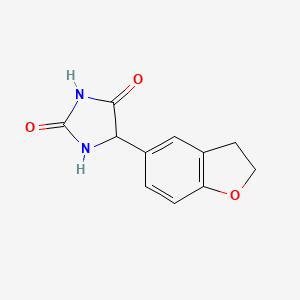![molecular formula C11H11F3O4 B1428427 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid CAS No. 1261587-75-0](/img/structure/B1428427.png)
3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid
Vue d'ensemble
Description
“3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid” is a chemical compound with the CAS Number: 1261587-75-0 . It has a molecular weight of 264.2 . The IUPAC name for this compound is 3-[4-methoxy-3-(trifluoromethoxy)phenyl]propanoic acid . The physical form of this compound is solid .
Molecular Structure Analysis
The InChI code for “3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid” is 1S/C11H11F3O4/c1-17-8-4-2-7(3-5-10(15)16)6-9(8)18-11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid” is a solid at room temperature . It has a molecular weight of 264.2 .Applications De Recherche Scientifique
1. Electrochromic Devices
- Application Summary : 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized . These materials are used in electrochromic devices, which can change their color when a burst of charge is applied .
- Methods of Application : The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these polymers . The PTTPP film displays three various colors from reduced to oxidized states .
- Results : The optical contrast of PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP) electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively . The highest η of the PTTPP electrode is 379.64 cm² C⁻¹ at 1050 nm .
2. Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives, which may include similar compounds to “3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid”, are used in the agrochemical and pharmaceutical industries . These compounds are used in the protection of crops from pests .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3. Antibacterial Activity
- Application Summary : (Trifluoromethoxy)Phenylboronic acids, which may include similar compounds to “3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid”, have been studied for their antibacterial activity .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that these compounds were characterized by ¹H, ¹³C, ¹¹B and ¹⁹F NMR spectroscopy . The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .
- Results : Docking studies showed possible interactions of the investigated compounds with LeuRS of Escherichia coli . The antibacterial potency of studied boronic acids in vitro were evaluated against Escherichia coli and Bacillus cereus .
4. Drug Development
- Application Summary : Trifluoromethyl group-containing compounds, which may include “3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid”, have been used in the development of FDA-approved drugs . These compounds have been found to exhibit numerous pharmacological activities .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that these compounds significantly affect pharmaceutical growth .
- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
5. Electrochromic Devices
- Application Summary : 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized . These materials are used in electrochromic devices, which can change their color when a burst of charge is applied .
- Methods of Application : The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these polymers . The PTTPP film displays three various colors from reduced to oxidized states .
- Results : The optical contrast of PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP) electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively . The highest η of the PTTPP electrode is 379.64 cm² C⁻¹ at 1050 nm .
6. Synthesis of Biologically Active Molecules
- Application Summary : 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid is involved in the synthesis of biologically active molecules . These molecules include lactate dehydrogenase inhibitors for use against cancer cell proliferation, Nitro-phenoxybenzoic acid derivatives for PAI-1 inhibition, PA-824 analogs for use as antituberculosis drugs, and modulators of survival motor neuron protein .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that these compounds are used in the synthesis of various biologically active molecules .
- Results : The results or outcomes obtained are not detailed in the source .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
3-[4-methoxy-3-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c1-17-8-4-2-7(3-5-10(15)16)6-9(8)18-11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALLMZMEZXJMBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



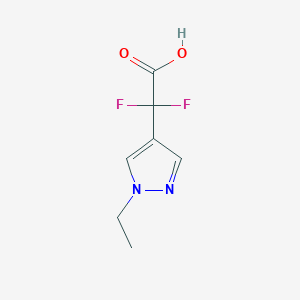
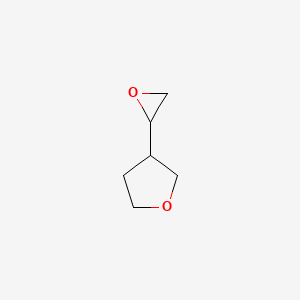
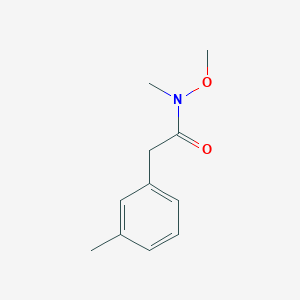
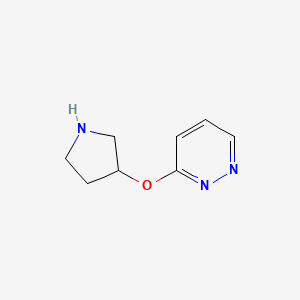
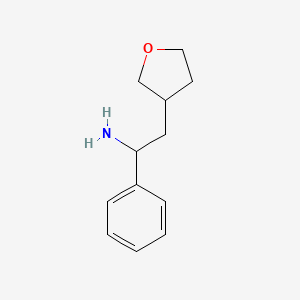
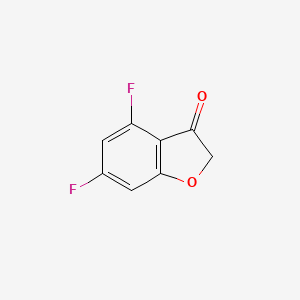
![2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428352.png)
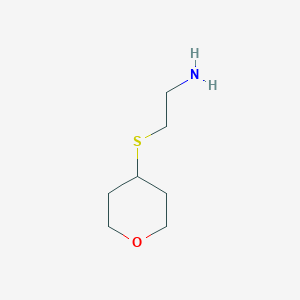
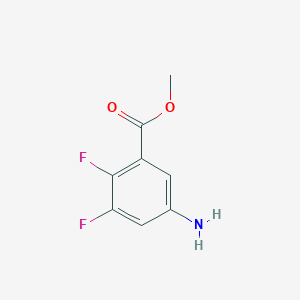
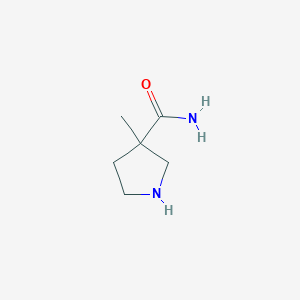
![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B1428358.png)
